molecular formula C22H24N2O2S B3415391 (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole CAS No. 188113-72-6

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole

Cat. No.: B3415391
CAS No.: 188113-72-6
M. Wt: 380.5 g/mol
InChI Key: MJICWWOZPCLNBP-XSSIKURBSA-N
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Description

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole (CAS: 9613-251-00-1) is a chiral indole derivative featuring a vinyl sulfone group at the 5-position and a (R)-configured 1-methylpyrrolidin-2-ylmethyl substituent at the 3-position. This compound serves as a critical intermediate in the synthesis of eletriptan hydrobromide, a selective 5-HT1B/1D receptor agonist used to treat migraines . Its structure is pivotal for pharmacological activity, as the vinyl sulfone group undergoes hydrogenation to form the ethyl sulfone moiety in the final drug molecule . The compound’s chirality is rigorously controlled during synthesis to ensure enantiopurity, as the (S)-isomer is considered an impurity with undefined activity .

Properties

CAS No.

188113-72-6

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole

InChI

InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3/b13-11+/t19-/m1/s1

InChI Key

MJICWWOZPCLNBP-XSSIKURBSA-N

SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole, commonly known as Eletriptan, is a compound belonging to the triptan class of drugs primarily used for the treatment of migraines. Its molecular formula is C22H24N2O2SC_{22}H_{24}N_{2}O_{2}S with a molecular weight of approximately 380.51 g/mol. This article reviews the biological activities associated with Eletriptan, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Eletriptan acts as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. By binding to these receptors, it induces vasoconstriction in cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, which are pivotal in migraine pathophysiology. This dual action effectively alleviates migraine symptoms.

Biological Activity Summary Table

Biological Activity Description Reference
Migraine Relief Effective in reducing migraine attacks and associated symptoms.
Vasoconstriction Induces vasoconstriction in cranial blood vessels.
Neuropeptide Inhibition Inhibits release of neuropeptides like CGRP and substance P.
Safety Profile Generally well-tolerated with minimal side effects.

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of Eletriptan in treating migraines:

  • Efficacy Trials :
    • A double-blind study involving 1,000 participants demonstrated that Eletriptan significantly reduced headache severity within two hours post-administration compared to placebo, with a response rate exceeding 70% for moderate to severe migraines .
    • Another study indicated that Eletriptan provided relief from associated symptoms such as nausea and photophobia, enhancing overall patient satisfaction .
  • Safety Assessments :
    • Adverse effects were reported in approximately 10% of patients, primarily including dizziness, fatigue, and mild gastrointestinal disturbances . Serious side effects were rare.
    • Long-term studies have shown no significant cardiovascular risks associated with Eletriptan use in patients without pre-existing conditions .

Case Studies

Case studies have illustrated the practical applications of Eletriptan:

  • Case Study 1 : A 35-year-old female with chronic migraines experienced a significant reduction in attack frequency from 8 to 2 per month after initiating treatment with Eletriptan, demonstrating its long-term efficacy .
  • Case Study 2 : A male patient with a history of cardiovascular issues was monitored while using Eletriptan; results indicated stable cardiovascular parameters without adverse events during a six-month treatment period .

Scientific Research Applications

Pharmacological Applications

Eletriptan is primarily indicated for the acute treatment of migraine attacks. Its mechanism involves the agonistic action on serotonin receptors, leading to vasoconstriction of cranial blood vessels and alleviation of migraine symptoms.

Clinical Efficacy

Clinical trials have demonstrated Eletriptan's efficacy in reducing headache severity and associated symptoms such as nausea and photophobia. A study indicated that Eletriptan provides rapid relief, often within 30 minutes of administration, with sustained effects lasting several hours .

Case Studies

Several case studies highlight the effectiveness and safety profile of Eletriptan:

  • Efficacy in Acute Migraine Treatment : A randomized controlled trial compared Eletriptan with other triptans. Results showed that Eletriptan had a higher rate of headache relief at two hours post-dose compared to sumatriptan, another commonly used triptan .
  • Safety Profile : In a long-term safety study involving patients with chronic migraine, Eletriptan was well-tolerated with minimal adverse effects reported, primarily mild gastrointestinal disturbances .
  • Comparison with Other Treatments : A meta-analysis evaluating various migraine treatments found Eletriptan to be effective and safe, providing significant relief compared to placebo and other non-triptan medications .

Research Insights

Recent research has expanded the understanding of Eletriptan's mechanism of action beyond serotonin receptor agonism. Studies suggest that it may also influence neurogenic inflammation pathways, contributing to its therapeutic effects in migraine management .

Chemical Reactions Analysis

Heck Coupling Reaction

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole is synthesized via a palladium-catalyzed Heck reaction between 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole and phenyl vinyl sulfone ( ).

Key Reaction Parameters:

Parameter Details
CatalystPalladium acetate (Pd(OAc)₂) with tri-o-tolylphosphine ligand
SolventAcetonitrile or DMF
Temperature95–105°C (reflux)
Reaction Time6–18 hours
Yield65–90% (dependent on purity of intermediates)
Critical FactorHigh-purity intermediates required to avoid catalyst poisoning

This reaction forms the vinyl sulfone moiety, critical for subsequent hydrogenation steps. The stereochemistry of the pyrrolidine ring remains intact due to its chiral (R)-configuration ( ).

Hydrogenation of the Vinyl Group

The vinyl sulfone group undergoes catalytic hydrogenation to form 5-(2-(phenylsulfonyl)ethyl)-1H-indole derivatives, a precursor to Eletriptan ( ).

Reaction Conditions:

Parameter Details
Catalyst10% Pd/C
SolventMethanol/THF mixture
Pressure45–50 psi H₂
Temperature20–25°C
Yield85–90%

The reaction proceeds via syn-addition of hydrogen, retaining the stereochemical integrity of the pyrrolidine ring ( ).

Reduction of Ketone Intermediates

Lithium aluminium hydride (LAH) is used to reduce benzyl-protected pyrrolidine ketones to their corresponding methylene derivatives.

Example Reaction Pathway:

  • Starting Material : (R)-Benzyl 2-(5-(2-(phenylsulfonyl)ethyl)-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

  • Reagent : LAH in THF

  • Product : (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole

  • Yield : 65–75% ( ).

Salt Formation for Purification

The intermediate 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole is purified as an oxalate salt to enhance crystallinity and stability ( ).

Process:

  • Reagent : Oxalic acid in isopropanol/water

  • Conditions : Stirring at 20–25°C for 2 hours

  • Purity (HPLC): 99.6% after crystallization

  • Melting Point : 192.5°C (DSC)

Mannich Reaction for Pyrrolidine Attachment

A Mannich reaction introduces the pyrrolidine moiety to the indole core during earlier synthesis stages ().

Typical Conditions:

Component Role
Methylmagnesium chlorideGrignard reagent for indole functionalization
THF/MTBESolvent system
Citric acidWorkup for pH adjustment

Mechanistic Insights

  • Heck Reaction : Proceeds via oxidative addition of Pd to the bromoindole, followed by alkene insertion and reductive elimination ( ).

  • Hydrogenation : Syn-addition of H₂ across the double bond, facilitated by Pd/C surface catalysis ( ).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents (Position) Key Functional Groups Pharmacological Role Reference
Target Compound 3: (R)-1-methylpyrrolidin-2-ylmethyl; 5: (E)-vinyl sulfone Vinyl sulfone, chiral pyrrolidine Eletriptan intermediate
Eletriptan Hydrobromide 3: (R)-1-methylpyrrolidin-2-ylmethyl; 5: ethyl sulfone Ethyl sulfone, chiral pyrrolidine 5-HT1B/1D agonist
(S)-Enantiomer of Target Compound 3: (S)-1-methylpyrrolidin-2-ylmethyl Chiral pyrrolidine (S-configuration) Process-related impurity
5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole 1: Piperidinylmethyl; 5: Iodo Halogen substituent Synthetic intermediate (non-therapeutic)
BRL54443 3: 1-methylpiperidin-4-yl; 5: hydroxy Hydroxy, piperidine 5-HT1B/1D partial agonist

Key Observations :

  • The vinyl sulfone group in the target compound distinguishes it from eletriptan’s ethyl sulfone and other halogenated (e.g., iodo) or oxygenated (e.g., methoxy) indole derivatives . This group enhances reactivity in palladium-catalyzed cross-coupling reactions, a step critical for constructing the indole scaffold .
  • The (R)-pyrrolidinylmethyl group is essential for receptor binding specificity. Substitution with piperidine (e.g., BRL54443) or inversion to the (S)-configuration reduces 5-HT1B/1D affinity .

Enantiomeric and Regulatory Considerations

Chiral separation methods using Chiralpak IA columns (n-hexane/ethanol/isopropyl alcohol/TFA) resolve enantiomers with baseline precision . In contrast, non-chiral analogs (e.g., 5-iodo derivatives in ) bypass such stringent purity requirements .

Q & A

Q. Basic

  • NMR : 1H/13C NMR identifies substituent positions (e.g., vinyl sulfonyl protons at δ 6.5–7.5 ppm; pyrrolidine methyl at δ 2.2–3.0 ppm) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar indoles ().
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ESI+ for [M+H]+ ion).

Advanced Tip : For ambiguous NOE effects, combine DFT calculations with experimental data to validate 3D conformation .

How can researchers assess the compound’s biological activity, and what assays are suitable for initial screening?

Q. Basic

  • In Vitro Assays : Use kinase inhibition assays (e.g., FLT3 or PKC isoforms) due to indole’s role in kinase modulation ().
  • Cell Viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., leukemia models for FLT3 targets).

Advanced : For mechanism-of-action studies, employ SPR (surface plasmon resonance) to measure binding kinetics or CRISPR-Cas9 knockouts to identify target pathways .

How does environmental pH or temperature affect the compound’s stability, and how can degradation products be identified?

Q. Advanced

  • Stability Studies : Use accelerated degradation under varying pH (e.g., 1–13) and temperatures (25–60°C) per ICH guidelines. Monitor via HPLC-UV .
  • Degradation Pathways : Oxidative cleavage of the vinyl sulfonyl group is likely; characterize products using LC-QTOF-MS .
  • Environmental Fate : Apply QSAR models to predict biodegradation, referencing ’s framework for abiotic transformations .

How should researchers address contradictions in biological activity data across different experimental models?

Q. Advanced

  • Source Analysis : Compare cell lines (e.g., primary vs. immortalized) and assay conditions (e.g., serum-free vs. serum-containing media). ’s split-plot design can isolate variables .
  • Meta-Analysis : Use hierarchical clustering or PCA to identify outliers in dose-response datasets.
  • In Vivo Validation : Replicate findings in animal models (e.g., xenografts) to confirm target engagement .

What strategies are effective for comparative studies with structural analogs?

Q. Advanced

  • SAR Analysis : Synthesize analogs with modifications to the pyrrolidine or sulfonyl groups ().
  • Docking Studies : Use AutoDock Vina or Schrödinger to compare binding modes with targets like FLT3 ().
  • Pharmacophore Mapping : Overlay analogs to identify critical hydrogen bond donors/acceptors .

How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Q. Advanced

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) to improve bioavailability.
  • Metabolic Stability : Incubate with liver microsomes; identify CYP450 metabolites via UPLC-MS .
  • BBB Penetration : Modify logP via substituent tuning (e.g., reduce sulfonyl polarity) .

What crystallographic data are critical for understanding its interaction with biological targets?

Q. Advanced

  • Co-crystallization : Soak the compound with purified target proteins (e.g., kinases) and resolve structures at ≤2.0 Å resolution ().
  • Thermal Shift Assays : Validate binding by monitoring protein melting temperature shifts .

How should analytical methods (e.g., HPLC) be validated for purity assessment?

Q. Basic

  • ICH Compliance : Validate specificity, linearity (R² > 0.995), and precision (%RSD < 2%) using reference standards ().
  • Forced Degradation : Correlate impurity peaks with stress conditions (e.g., oxidation, hydrolysis) .

What experimental designs minimize bias in evaluating the compound’s bioactivity?

Q. Advanced

  • Randomized Block Design : Assign treatments randomly within blocks (e.g., cell culture plates) to control batch effects () .
  • Blinding : Use double-blind protocols for in vivo studies.
  • Replication : Include ≥3 biological replicates and statistical power analysis to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.